The synthesis of CBP/p300-IN-19 involves several key steps that utilize organic chemistry techniques to construct the complex molecular framework necessary for its inhibitory action. While specific synthetic routes may vary, common methods include:
Technical details about the exact synthetic pathway are often proprietary or unpublished but generally follow established organic synthesis protocols.
The molecular structure of CBP/p300-IN-19 is characterized by a complex arrangement that allows it to effectively bind to the active sites of the CREB-binding protein and p300. Key structural features include:
While exact structural data for CBP/p300-IN-19 might not be publicly available, similar compounds exhibit typical pharmacophoric elements crucial for their biological activity.
CBP/p300-IN-19 undergoes specific chemical reactions that facilitate its mechanism of action:
Technical details regarding these interactions are often elucidated through biochemical assays and structural biology techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy.
The mechanism of action for CBP/p300-IN-19 involves several key processes:
Data from various studies indicate that targeting this pathway can induce senescence in cancer cells and enhance their vulnerability to other therapeutic agents .
The physical and chemical properties of CBP/p300-IN-19 contribute significantly to its biological activity:
Relevant analyses often include high-performance liquid chromatography for purity assessment and mass spectrometry for molecular weight confirmation.
CBP/p300-IN-19 has several scientific applications primarily in cancer research:
CAS No.: 76703-62-3
CAS No.: 802855-66-9
CAS No.: 12712-72-0
CAS No.: 93962-62-0
CAS No.: 541506-71-2
CAS No.: 501131-87-9